molecular formula C3Cl2F2O2 B13698925 2,2-difluoropropanedioyl Dichloride CAS No. 425-98-9

2,2-difluoropropanedioyl Dichloride

Cat. No.: B13698925
CAS No.: 425-98-9
M. Wt: 176.93 g/mol
InChI Key: FBNFLLVJXCVSKV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2-difluoropropanedioyl dichloride involves the reaction of 2,2-difluoropropanoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:

C3H2F2O2+SOCl2C3Cl2F2O2+SO2+HCl\text{C}_3\text{H}_2\text{F}_2\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_3\text{Cl}_2\text{F}_2\text{O}_2 + \text{SO}_2 + \text{HCl} C3​H2​F2​O2​+SOCl2​→C3​Cl2​F2​O2​+SO2​+HCl

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2,2-difluoropropanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-difluoropropanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form 2,2-difluoropropanol.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-difluoropropanedioyl dichloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the modification of biomolecules to study the effects of fluorination on biological activity.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates for enhanced bioactivity and stability.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-difluoropropanedioyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon centers, due to the presence of electron-withdrawing fluorine and chlorine atoms, make it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of organic molecules .

Comparison with Similar Compounds

2,2-difluoropropanedioyl dichloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual electrophilic centers, which allow for diverse chemical reactivity and applications in various fields.

Properties

CAS No.

425-98-9

Molecular Formula

C3Cl2F2O2

Molecular Weight

176.93 g/mol

IUPAC Name

2,2-difluoropropanedioyl dichloride

InChI

InChI=1S/C3Cl2F2O2/c4-1(8)3(6,7)2(5)9

InChI Key

FBNFLLVJXCVSKV-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)Cl)(F)F)Cl

Origin of Product

United States

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